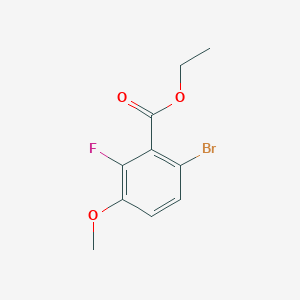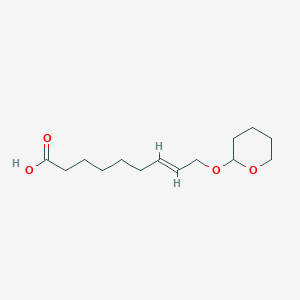
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid, also known as 9-THP-7-NON, is a naturally occurring fatty acid found in a variety of plants and animals. It is a member of the omega-7 family and is a polyunsaturated fatty acid (PUFA). 9-THP-7-NON has been studied extensively in recent years due to its potential health benefits. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties, making it a promising target for further research.
作用機序
The exact mechanism of action of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of inflammatory mediators. It is also believed to modulate the expression of genes involved in cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, regulate lipid metabolism, and modulate gene expression. In addition, it has been shown to have anti-oxidative and anti-cancer properties. It has also been shown to reduce the risk of cardiovascular disease and obesity, and to improve glucose tolerance.
実験室実験の利点と制限
The use of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid in laboratory experiments has a number of advantages. It is a naturally occurring fatty acid, so it is readily available and can be synthesized in a laboratory. It is also relatively stable, making it suitable for long-term experiments. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, making it difficult to work with in certain experiments.
将来の方向性
The potential of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is only beginning to be explored. There are a number of potential future directions for research into this fatty acid. These include further exploration of its anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its potential to modulate gene expression and improve glucose tolerance. In addition, further research is needed to explore its potential for use in the treatment and prevention of a number of diseases and conditions, including cardiovascular disease, obesity, diabetes, and cancer.
合成法
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid can be synthesized from linoleic acid, an omega-6 fatty acid, via a two-step process. The first step involves the conversion of linoleic acid to this compound through the action of a lipoxygenase enzyme. The second step involves the conversion of this compound to this compound glyceride, which is the form found in nature. This process can be done in a laboratory using a variety of methods, such as chemical synthesis, enzymatic synthesis, or biotechnological synthesis.
科学的研究の応用
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid has been studied extensively in recent years due to its potential health benefits. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has been studied in a number of different models, including cell cultures, animal models, and human clinical trials. In addition, this compound has been tested in a variety of diseases and conditions, including cardiovascular disease, obesity, diabetes, and cancer.
特性
IUPAC Name |
(E)-9-(oxan-2-yloxy)non-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h4,7,14H,1-3,5-6,8-12H2,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQEWYBIRMAEK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

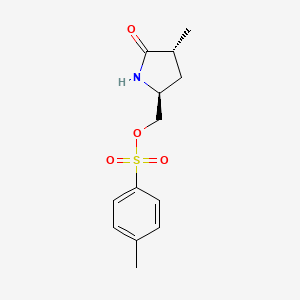

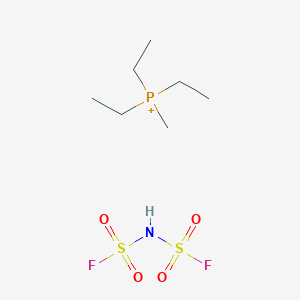
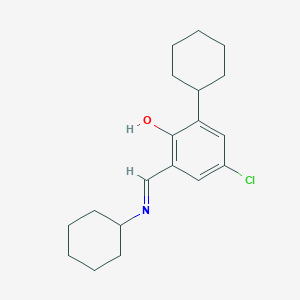
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
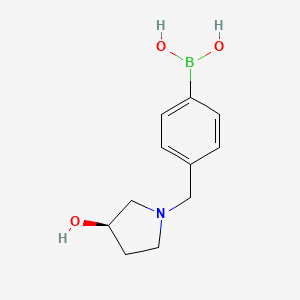
iridium(III), min. 98%](/img/structure/B6296068.png)
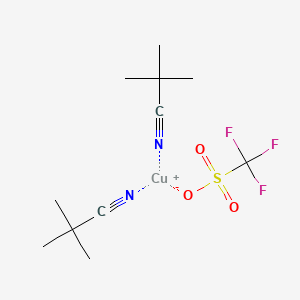
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
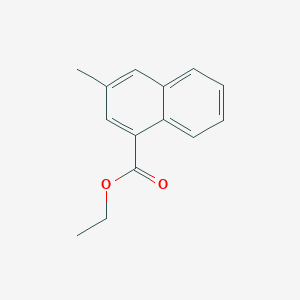
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)
![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)
